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Compound of Interest

Compound Name: Rosuvastatin-d3

Cat. No.: B1139452

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed for the management
of dyslipidemia. Its pharmacokinetic profile, however, exhibits significant variability among
different populations, influencing both its efficacy and safety. This guide provides a comparative
analysis of rosuvastatin's pharmacokinetics, drawing upon experimental data from studies
involving various ethnic groups, age demographics, and patients with specific comorbidities.
The information is intended for researchers, scientists, and professionals in drug development
to facilitate a deeper understanding of the factors contributing to pharmacokinetic variations.

Data Presentation: Pharmacokinetic Parameters

The systemic exposure to rosuvastatin can differ based on race, renal function, and hepatic
health. The following tables summarize key pharmacokinetic parameters observed in different
populations.

Table 1: Influence of Ethnicity on Rosuvastatin
Pharmacokinetics
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Population Dose Cmax (ng/mL) AUC (ng-h/mL) Key Findings
) Baseline for
Caucasian 20 mg 7.6 (£3.0) 83.5 (£ 32.2) ]
comparison.[1]
Significantly
) ] elevated
) ~2-fold higher vs.  ~2-fold higher vs.
Asian (General) 20 mg ) ] exposure
Caucasian Caucasian
compared to
Caucasians.[2][3]
Includes
Chinese, Filipino,
East Asian 20 70-98% higher 64-84% higher Korean,
m
Subgroups J vs. Caucasian vs. Caucasian Vietnamese, and
Japanese
subjects.[4][5]
Exposure is
intermediate
) ] 29% higher vs. 26% higher vs. between
Asian-Indian 20 mg i i )
Caucasian Caucasian Caucasians and
other East Asian
groups.[4][5]
o o Pharmacokinetic
No clinically No clinically
. . s are comparable
Hispanic & Black  N/A relevant relevant )
. ) to Caucasian
differences differences

groups.[2]

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Influence of Age and Gender on Rosuvastatin

Pharmacokinetics
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Population

Dose

Cmax

AUC

Key Findings

Young (18-35

years)

40 mg

12% higher vs.
Elderly

6% higher vs.

Elderly

Small, clinically
irrelevant
differences
observed.[6][7]

Elderly (>65

years)

40 mg

Baseline

Baseline

No significant
differences in
plasma
concentrations
compared to
nonelderly.[2][6]

[7]

Female

40 mg

18% higher vs.
Male

9% higher vs.

Male

Minor differences
not considered
clinically
significant.[6][7]

Male

40 mg

Baseline

Baseline

No significant
differences in
plasma
concentrations
compared to

women.[2]

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 3: Influence of Renal and Hepatic Impairment on
Rosuvastatin Pharmacokinetics
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BENCHE

Population Dose Cmax AUC Key Findings
Control group for
Normal Renal ) ) ) )
) 20 mg Baseline Baseline renal impairment
Function .
studies.[8]
No clinically
_ significant effect
Mild Renal o o
) 20 mg Similar to normal  Similar to normal  on plasma
Impairment _
concentrations.
[2][8][9]
No clinically
significant effect
Moderate Renal o o
) 20 mg Similar to normal  Similar to normal  on plasma
Impairment ]
concentrations.
[21[8][°]
Clinically
significant
Severe Renal ) ] increase in
_ 20 mg ~3-fold increase ~3-fold increase
Impairment plasma
concentrations.
[2][8]
Steady-state
Chronic ~50% greater vs. concentrations
) ) 10 mg N/A
Hemodialysis healthy are moderately
increased.[2]
Control group for
Normal Hepatic hepatic
) 10 mg 6.02 ng/mL 60.7 ng-h/mL ) )
Function impairment
studies.[10]
) ) Pharmacokinetic
Mild Hepatic o o
) 10 mg Similar to normal  Similar to normal s largely
Impairment
unaffected.[10]
Moderate 10 mg Variable Variable Some patients
Hepatic showed
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Impairment significantly
increased

exposure.[10]

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The data presented is derived from studies employing rigorous methodologies to assess
rosuvastatin pharmacokinetics. Below are summaries of typical experimental protocols.

Pharmacokinetic Study in Different Ethnic Groups

o Study Design: Open-label, single-dose, comparative pharmacokinetic study.[4]

 Participants: Healthy male and female volunteers from various ethnic backgrounds, including
Caucasian, Chinese, Filipino, Asian-Indian, Korean, Vietnamese, and Japanese, residing in
the same geographical area to minimize environmental confounders.[4]

o Methodology:
o Asingle oral dose of 20 mg rosuvastatin was administered to fasting subjects.[4]

o Serial blood samples were collected at predefined intervals (e.g., pre-dose and up to 96
hours post-dose).[6][7]

o Plasma was separated by centrifugation and stored at -70°C until analysis.[11]

o Plasma concentrations of rosuvastatin and its metabolites (N-desmethyl rosuvastatin)
were determined using a validated liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method.[4][12]

o Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated from the
plasma concentration-time data using non-compartmental methods.[11]

o Genetic analysis was often performed to assess the influence of polymorphisms in genes
such as SLCO1B1 and ABCG2.[4]
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Pharmacokinetic Study in Patients with Renal
Impairment

o Study Design: Open-label, non-randomized, parallel-group trial.[8]

o Participants: Subjects were stratified into groups based on their creatinine clearance (CLcr):
severe impairment (CLcr <30 mL/min), moderate impairment (CLcr 30-50 mL/min), mild
impairment (CLcr 50-80 mL/min), and normal renal function (CLcr >80 mL/min).[2][8]

o Methodology:

o Subijects received a daily oral dose of rosuvastatin (e.g., 20 mg) for a period of 14 days to
achieve steady-state concentrations.[8]

o On the final day of dosing, serial blood samples were collected over a 24-hour period.[11]

o Plasma rosuvastatin concentrations were quantified using validated LC-MS/MS methods.
[13]

o Steady-state pharmacokinetic parameters (Cmax,ss and AUCss) were determined and
compared among the different renal function groups.[10]

Bioanalytical Method for Rosuvastatin Quantification

o Technique: Reversed-phase high-performance liquid chromatography with tandem mass
spectrometry (RP-HPLC-MS/MS).[13][14]

o Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction
(e.g., with diethyl ether) or solid-phase extraction to isolate the analyte and internal standard
from plasma proteins and other interfering substances.[13]

o Chromatographic Separation:

o Column: A C18 or C8 column (e.g., Nucleodur C8, 250 x 4.6 mm, 5 um) is commonly
used.[14]

o Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.1-0.2% formic acid) and an
organic solvent like methanol or acetonitrile is used for isocratic elution.[13][15]
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o Flow Rate: A typical flow rate is around 0.2

Mass Spectrometric Detection:
o lonization: Electrospray ionization (ESI) in

o Detection: Multiple Reaction Monitoring (M

0-1.0 mL/min.[13][14]

positive mode is used.

RM) is employed for quantification, using

specific precursor-to-product ion transitions for rosuvastatin (e.g., m/z 482 — 258) and an

internal standard.[13]

Validation: The method is validated according to regulatory guidelines (e.g., FDA) for

linearity, accuracy, precision, selectivity, and stability.[13]

Visualizations

The following diagrams illustrate key pathways
pharmacokinetics.
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Caption: Rosuvastatin absorption, metabolism, and excretion pathway.
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Caption: General experimental workflow for a clinical pharmacokinetic study.

Conclusion

The pharmacokinetics of rosuvastatin are subject to substantial inter-individual and inter-ethnic
variability. Systemic exposure is approximately two-fold higher in Asian subjects compared to
Caucasians, a difference largely attributed to the higher prevalence of genetic polymorphisms
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in the SLCO1B1 and ABCG2 genes, which encode for hepatic uptake and efflux transporters,
respectively.[3][4][16] While age and gender do not appear to have a clinically significant
impact on rosuvastatin pharmacokinetics, renal and hepatic function are critical determinants.
[2][6] Severe renal impairment can lead to a three-fold increase in drug exposure, necessitating
careful dose consideration.[2] Similarly, while mild hepatic impairment has little effect, exposure
can be highly variable and significantly increased in some patients with moderate impairment.
[10] These findings underscore the importance of considering a patient's ethnicity, genetic
makeup, and organ function to optimize rosuvastatin therapy, ensuring maximal efficacy while
minimizing the risk of concentration-dependent adverse effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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